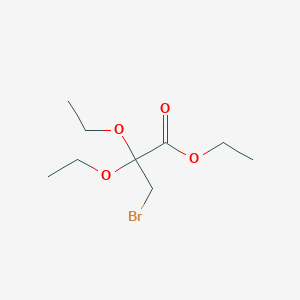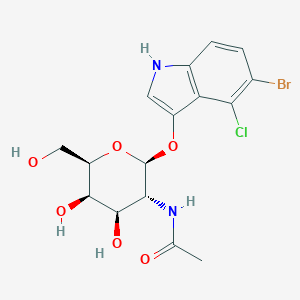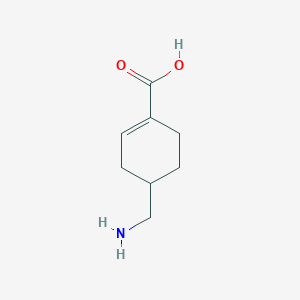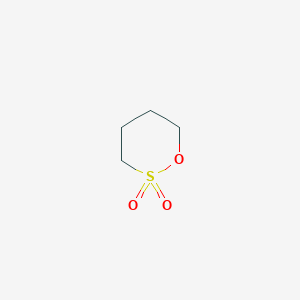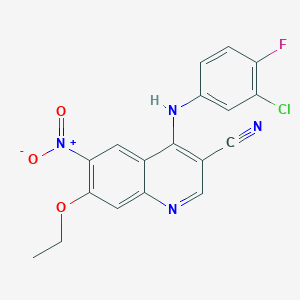
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline
説明
The compound “4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline” is a synthetic anilinoquinazoline compound . It’s a part of a collection of rare and unique chemicals provided by Sigma-Aldrich .
Synthesis Analysis
The synthesis of this compound involves chemical processes and intermediates useful in the manufacture of the quinazoline derivative . The invention relates to processes for the manufacture of 7-methoxy-6- (3-morpholinopropoxy)-3,4-dihydroquinazolin-4-one of Formula (II) and 4-methoxy-5- (3-morpholinopropoxy)-2-nitrobenzonitrile of Formula (III) and their use in the manufacture of said quinazoline derivative .科学的研究の応用
Inhibitor of Tyrosinase from Agaricus bisporus
This compound has been used to identify inhibitors of Tyrosinase from Agaricus bisporus . Tyrosinase is implicated in melanin production in various organisms. Overproduction of melanin might be related to several skin pigmentation disorders as well as neurodegenerative processes in Parkinson’s disease . The presence of the 3-chloro-4-fluorophenyl fragment in this compound is an important structural feature to improve the Tyrosinase inhibition .
Antiproliferative Efficacy in Colon Cancer Cells
The compound has shown antiproliferative efficacy in colon cancer cells . This suggests that it could be used in the development of new therapeutic agents for the treatment of colon cancer.
Development of New Agents in Pharmaceutical and Cosmetic Applications
The development of tyrosinase inhibitors represents a new challenge to identify new agents in pharmaceutical and cosmetic applications . This compound, with its ability to inhibit tyrosinase, could be used in the development of new pharmaceutical and cosmetic products.
Research in Neurodegenerative Diseases
As mentioned earlier, overproduction of melanin might be related to neurodegenerative processes in Parkinson’s disease . Therefore, this compound could be used in research related to neurodegenerative diseases, particularly Parkinson’s disease.
Research in Skin Pigmentation Disorders
Overproduction of melanin might be related to several skin pigmentation disorders . This compound, with its ability to inhibit tyrosinase, could be used in research related to skin pigmentation disorders.
Molecular Modelling Studies
This compound has been used in molecular modelling studies . These studies have helped in understanding the interactions of this compound with the catalytic site of tyrosinase.
Safety And Hazards
特性
IUPAC Name |
4-(3-chloro-4-fluoroanilino)-7-ethoxy-6-nitroquinoline-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClFN4O3/c1-2-27-17-7-15-12(6-16(17)24(25)26)18(10(8-21)9-22-15)23-11-3-4-14(20)13(19)5-11/h3-7,9H,2H2,1H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEVQJDOMLLWGPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C2C(=C1)N=CC(=C2NC3=CC(=C(C=C3)F)Cl)C#N)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClFN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80453656 | |
| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
386.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Chloro-4-fluoroanilino)-3-cyano-7-ethyloxy-6-nitroquinoline | |
CAS RN |
740791-06-4 | |
| Record name | 4-(3-chloro-4-fluoro-phenylamino)-7-ethoxy-6-nitro-quinoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80453656 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

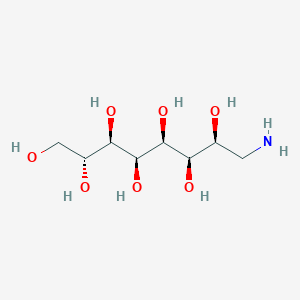
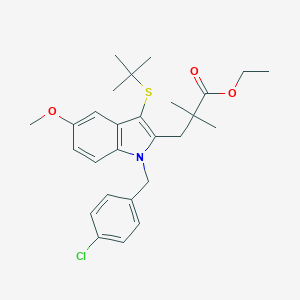


![(1S,3S,4R,5S,8S,9S,10R)-3-phenylpentacyclo[6.3.0.02,6.03,10.05,9]undecan-4-amine](/img/structure/B142773.png)




